molecular formula C12H16N2O2S B14222121 N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide CAS No. 824938-51-4

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide

Cat. No.: B14222121
CAS No.: 824938-51-4
M. Wt: 252.33 g/mol
InChI Key: MZOFHPDEFKLDEC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, an oxo group, and a sulfanylbenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-sulfanylbenzoic acid and (2S)-1-amino-3-methyl-1-oxobutan-2-yl chloride.

    Condensation Reaction: The key step involves a condensation reaction between 2-sulfanylbenzoic acid and (2S)-1-amino-3-methyl-1-oxobutan-2-yl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions may require a base like triethylamine or pyridine to facilitate the substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propionyl]-D-alanyl-D-leucinate: This compound shares structural similarities with N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide, particularly in the presence of amino and oxo groups.

    (2S,3R)-3-alkyl/alkenylglutamates: These compounds also contain amino and oxo functionalities and are used in similar synthetic and biological applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

824938-51-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide

InChI

InChI=1S/C12H16N2O2S/c1-7(2)10(11(13)15)14-12(16)8-5-3-4-6-9(8)17/h3-7,10,17H,1-2H3,(H2,13,15)(H,14,16)/t10-/m0/s1

InChI Key

MZOFHPDEFKLDEC-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CC=CC=C1S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.